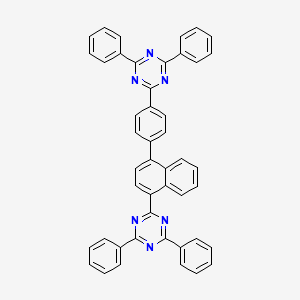![molecular formula C9H22BrNO2S2 B13711776 [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide](/img/structure/B13711776.png)
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide: is a chemical compound commonly used in biochemical research. It is known for its ability to modify cysteine residues in proteins, making it a valuable tool in the study of protein structure and function.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide typically involves the reaction of 5-bromopentyltrimethylammonium bromide with methanethiosulfonate. The reaction is carried out in an aqueous solution under controlled temperature and pH conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
化学反応の分析
Types of Reactions:
Substitution Reactions: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide undergoes nucleophilic substitution reactions, particularly with thiol groups in proteins.
Oxidation and Reduction Reactions: The compound can participate in redox reactions, where the methanethiosulfonate group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions:
Nucleophiles: Thiol-containing compounds such as cysteine residues in proteins.
Oxidizing Agents: Hydrogen peroxide or other mild oxidizing agents.
Reducing Agents: Dithiothreitol or other thiol-based reducing agents.
Major Products Formed:
Protein-Thiosulfonate Conjugates: When reacting with thiol groups in proteins, the major product is a protein-thiosulfonate conjugate.
Oxidized or Reduced Forms: Depending on the reaction conditions, the compound can form oxidized or reduced derivatives.
科学的研究の応用
Chemistry:
Protein Modification: Used to modify cysteine residues in proteins, aiding in the study of protein structure and function.
Cross-Linking Reagent: Acts as a cross-linking reagent in the formation of protein complexes.
Biology:
Enzyme Inhibition Studies: Utilized in studies to inhibit enzymes by modifying active site cysteine residues.
Protein-Protein Interaction Studies: Helps in the investigation of protein-protein interactions by cross-linking interacting proteins.
Medicine:
Drug Development: Explored as a potential tool in drug development for targeting cysteine residues in disease-related proteins.
Industry:
Biotechnology: Used in the production of modified proteins for various biotechnological applications.
作用機序
The primary mechanism of action of [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide involves the modification of cysteine residues in proteins. The methanethiosulfonate group reacts with the thiol group of cysteine, forming a covalent bond. This modification can alter the protein’s structure and function, making it a valuable tool for studying protein dynamics.
Molecular Targets and Pathways:
Cysteine Residues: The primary molecular targets are cysteine residues in proteins.
Protein Pathways: The modification of cysteine residues can affect various protein pathways, including enzyme activity and protein-protein interactions.
類似化合物との比較
- [2-(Aminocarbonyl)ethyl] Methanethiosulfonate
- [S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N’,N’-Tetraacetic Acid
- 1,10-Decadiyl Bismethanethiosulfonate
Uniqueness:
- Specificity: [5-(Trimethylammonium)pentyl] Methanethiosulfonate Bromide is unique in its specificity for cysteine residues, making it highly effective for targeted protein modification.
- Versatility: Its ability to participate in various chemical reactions, including substitution and redox reactions, adds to its versatility in research applications.
特性
分子式 |
C9H22BrNO2S2 |
|---|---|
分子量 |
320.3 g/mol |
IUPAC名 |
trimethyl(5-methylsulfonylsulfanylpentyl)azanium;bromide |
InChI |
InChI=1S/C9H22NO2S2.BrH/c1-10(2,3)8-6-5-7-9-13-14(4,11)12;/h5-9H2,1-4H3;1H/q+1;/p-1 |
InChIキー |
KHFDWZAOXUBKJF-UHFFFAOYSA-M |
正規SMILES |
C[N+](C)(C)CCCCCSS(=O)(=O)C.[Br-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-Chloro-3'-fluoro-[1,1'-biphenyl]-4-sulfonamide](/img/structure/B13711721.png)






![2-[3-Iodo-4-(methoxycarbonyloxymethyl)-2,6-dimethylphenyl]ethyl Methoxyformate](/img/structure/B13711767.png)
![7-Methoxy-5H-indeno[1,2-d]pyrimidin-2-amine](/img/structure/B13711774.png)
